GP100 Imdqvpfsv

MHC binding affinity HLA-A*0201 anchor modification

GP100 IMDQVPFSV is a synthetic 9‑mer peptide (H‑IMDQVPFSV‑OH, MW 1035.2 Da) corresponding to residues 209–217 of the human melanocyte differentiation antigen gp100/PMel17, with a single methionine substitution at position 210 (T210M). Also catalogued as G209‑2M, gp100:209‑217(210M), or gp100T2M, this peptide is a heteroclitic HLA‑A*0201‑restricted epitope designed to enhance MHC class I binding and T‑cell priming.

Molecular Formula C47H74N10O14S
Molecular Weight 1035.2 g/mol
Cat. No. B12290090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGP100 Imdqvpfsv
Molecular FormulaC47H74N10O14S
Molecular Weight1035.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N
InChIInChI=1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71)
InChIKeyBDQMCYCLZBSYJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GP100 IMDQVPFSV (G209‑2M) – Product Definition & Procurement Baseline


GP100 IMDQVPFSV is a synthetic 9‑mer peptide (H‑IMDQVPFSV‑OH, MW 1035.2 Da) corresponding to residues 209–217 of the human melanocyte differentiation antigen gp100/PMel17, with a single methionine substitution at position 210 (T210M) [1]. Also catalogued as G209‑2M, gp100:209‑217(210M), or gp100T2M, this peptide is a heteroclitic HLA‑A*0201‑restricted epitope designed to enhance MHC class I binding and T‑cell priming [2]. It is supplied as a lyophilised powder (purity ≥90% by HPLC/MS) for use in T‑cell stimulation, ELISPOT, flow cytometry, and vaccine research [3]. Its closest wild‑type analog is the native gp100₂₀₉‑₂₁₇ peptide (ITDQVPFSV, G209), from which it differs by a single anchor‑residue modification that substantially alters its immunological profile [1].

Why Native gp100₂₀₉‑₂₁₇ or Alternative Melanoma Peptides Cannot Substitute for GP100 IMDQVPFSV


Substituting GP100 IMDQVPFSV with the native ITDQVPFSV peptide, or with other HLA‑A*0201‑restricted melanoma epitopes such as gp100₂₈₀‑₂₈₈ (YLEPGPVTA), MART‑1₂₇‑₃₅ (AAGIGILTV), or tyrosinase₃₆₉‑₃₇₇ (YMDGTMSQV), risks undermatching the specific immunological profile required for sensitive T‑cell monitoring or consistent vaccine responses [1]. The single T210M anchor modification in IMDQVPFSV produces an approximately 9‑fold increase in HLA‑A*0201 binding affinity and a 7‑fold reduction in dissociation rate compared with the native sequence, translating into quantifiably superior CTL induction efficiency [2][3]. Furthermore, structurally silent anchor modifications can unpredictably alter T‑cell receptor recognition in a receptor‑dependent manner, meaning that even peptides with identical epitope cores cannot be assumed functionally interchangeable [4].

GP100 IMDQVPFSV vs. Wild‑Type gp100₂₀₉‑₂₁₇: Quantitative Differentiation Evidence


HLA‑A*0201 Binding Affinity: 9‑Fold Improvement Over Native Peptide

The T210M substitution in GP100 IMDQVPFSV results in approximately 9‑fold greater binding affinity for HLA‑A*0201 compared with the native gp100₂₀₉‑₂₁₇ peptide (ITDQVPFSV) [1]. This binding improvement is achieved without alteration of the peptide/HLA‑A2 complex structure as determined by X‑ray crystallography [1].

MHC binding affinity HLA-A*0201 anchor modification

Peptide‑MHC Complex Dissociation Rate: 7‑Fold Slower Off‑Rate at 37°C

The GP100 IMDQVPFSV peptide forms a complex with HLA-A*0201 that dissociates approximately 7‑fold more slowly at physiological temperature compared with the native ITDQVPFSV/HLAA*0201 complex [1]. The enhanced stability is attributed to increased hydrophobicity from the methionine substitution, which partially offsets the loss of a hydrogen bond present in the native complex [1].

complex stability dissociation kinetics immunogenicity

In Vitro CTL Induction Rate: 100% (7/7) vs. 29% (2/7) Patient Response

In a head‑to‑head in vitro sensitisation study using peripheral blood lymphocytes from HLA‑A2⁺ melanoma patients, GP100 IMDQVPFSV enabled the induction of melanoma‑reactive cytotoxic T lymphocytes (CTL) in 7 out of 7 patients (100%), whereas the native G9209 peptide (ITDQVPFSV) induced CTL in only 2 of 7 patients (29%) after five weekly restimulations [1]. This represents a 3.5‑fold improvement in the success rate of generating tumour‑reactive CTL cultures.

CTL induction immunogenicity vaccine development

Clinical Vaccination Success: 86% (6/7) with Cross‑Reactivity to Native Epitope

In a clinical vaccination study, 6 of 7 patients (86%) vaccinated with GP100 IMDQVPFSV (g209‑2M) in incomplete Freund's adjuvant developed detectable antigen‑specific T‑cell responses by ELISPOT assay [1]. Notably, 5 of these 7 patients also demonstrated immune reactivity against the native g209 peptide (ITDQVPFSV), confirming that the modified peptide elicits T‑cells cross‑reactive with the naturally presented tumour epitope [1]. By comparison, vaccination with native g209 was successful in 5 of 6 patients (83%) but did not generate cross‑reactive responses of comparable magnitude [1].

clinical vaccination ELISPOT cross-reactivity

TCR‑Dependent Allosteric Modulation by Anchor Modification

The T210M anchor modification in GP100 IMDQVPFSV is structurally silent (does not alter the peptide/HLA‑A2 complex conformation), yet can allosterically modulate T‑cell receptor binding in a receptor‑dependent manner, leading to substantially stronger or weaker T‑cell recognition depending on the TCR clone [1]. This property distinguishes anchor‑modified peptides from their wild‑type counterparts and from peptides with mutations at TCR‑contact residues, which produce structurally different pMHC interfaces [1]. The T4H2 TCR binds the IMDQVPFSV/HLA‑A2 complex with the highest affinity among tested TCRs, while the SILv44 TCR shows the weakest interaction [1].

TCR recognition allostery peptide engineering

Optimal Application Scenarios for GP100 IMDQVPFSV Based on Quantitative Evidence


Ex Vivo Immune Monitoring of gp100‑Specific CD8⁺ T‑Cell Responses

GP100 IMDQVPFSV is the preferred peptide for IFN‑γ ELISPOT and intracellular cytokine staining (ICS) assays in HLA‑A*0201⁺ melanoma patients, as clinical studies demonstrate that vaccination with this modified peptide generates frequencies of immune T‑cells that are 10‑ to 100‑fold higher when tested against peptide‑pulsed T2 cells compared with testing against melanoma cell lines [1]. The peptide's 9‑fold higher MHC binding affinity and 7‑fold slower dissociation rate ensure stable pMHC complex formation on T2 target cells, maximising assay sensitivity [2].

In Vitro Expansion of Tumour‑Reactive CTL for Adoptive Cell Therapy

For protocols requiring reliable ex vivo expansion of melanoma‑reactive CTL from patient peripheral blood, GP100 IMDQVPFSV achieves a 100% success rate (7/7 patients) in generating specific CTL lines after five weekly restimulations, compared with only 29% (2/7) for the native peptide [3]. This makes it the peptide of choice for manufacturing workflows where consistent CTL product generation is a critical quality attribute.

Therapeutic Peptide‑Based Melanoma Vaccine Formulation

In adjuvant peptide vaccine settings, GP100 IMDQVPFSV emulsified with incomplete Freund's adjuvant induces circulating antigen‑specific T‑cells in 86% of vaccinated HLA‑A2⁺ melanoma patients, with demonstrable cross‑reactivity against the native gp100 epitope presented on tumour cells [1]. Its enhanced immunogenicity, validated in both in vitro and clinical studies, supports its prioritisation over the wild‑type sequence for vaccine development programmes targeting gp100 [2][3].

Structural Biology and TCR Repertoire Analysis of Heteroclitic Peptide Recognition

The availability of high‑resolution crystal structures of GP100 IMDQVPFSV in complex with HLA‑A*0201 and multiple TCRs (PDB 6VM8, 6VM9) [4][5] enables detailed biophysical studies of how structurally silent anchor modifications allosterically modulate TCR binding [4]. This peptide serves as a well‑characterised model antigen for investigating the mechanisms underlying heteroclitic peptide immunogenicity and for benchmarking computational predictions of pMHC–TCR interactions.

Quote Request

Request a Quote for GP100 Imdqvpfsv

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.